Cannabinoid CB1 Receptor Affinity: Benzyl Head Group vs. Cumyl Head Group Analogs
In competitive binding assays at human CB1 receptors, indole-3-carboxamides bearing a benzyl head group (compounds 10–13) exhibited markedly lower affinity (Ki = 550 nM to >10,000 nM) compared to analogs bearing a cumyl head group (compounds 6–9; Ki = 12.6–21.4 nM) [1]. N-Benzyl-1-methyl-1H-indole-3-carboxamide, as the prototypical N-1 methyl member of the benzyl head group series, is predicted to fall within this lower-affinity range. In contrast, CUMYL-PICA (a cumyl analog with N-1 pentyl) achieves CB1 Ki values as low as 12.6 nM [1]. This represents an approximately 44-fold to >790-fold difference in binding affinity attributable to head group identity, providing a clear experimental basis for selecting the benzyl (lower potency, tool compound) or cumyl (higher potency) scaffold depending on assay sensitivity requirements.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki range: 550 to >10,000 nM (based on benzyl head group series 10–13; N-1 methyl analog not individually assayed in this study) |
| Comparator Or Baseline | CUMYL-PICA (cumyl head group, N-1 pentyl): Ki = 12.6–21.4 nM [1] |
| Quantified Difference | ≥44-fold lower affinity for the benzyl head group scaffold relative to cumyl head group scaffold |
| Conditions | Competitive binding assay vs. [³H]CP-55,940 at human CB1 receptors expressed in HEK293 cell membranes |
Why This Matters
For laboratories requiring a low-potency CB1 agonist as a negative control or tool compound, N-benzyl-1-methyl-1H-indole-3-carboxamide offers a structurally matched, lower-affinity alternative to high-potency cumyl analogs like CUMYL-PICA.
- [1] Ametovski A, Sparkes E, Pike E, et al. Exploring Stereochemical and Conformational Requirements at Cannabinoid Receptors for Synthetic Cannabinoids Related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA. ACS Chem. Neurosci., 2020, 11(21), 3672–3682. View Source
